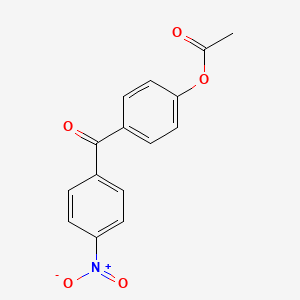
2-(Butanoylamino)benzoic acid
説明
2-(Butanoylamino)benzoic acid is an organic compound . It contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like this compound, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Other methods for preparing benzoic acid derivatives include toluene oxidation, Grignard reagent method, diazonium salt method, and carbon trihalide hydrolysis method .Molecular Structure Analysis
The molecular structure of this compound includes a total of 28 atoms; 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule consists of a benzene ring to which a carboxylic functional group is linked .Chemical Reactions Analysis
Benzoic acid, a related compound, can undergo an acid-base reaction, converting from neutral to ionic forms . This property might also be applicable to this compound. The acidity of ortho-substituted benzoic acids, such as this compound, is influenced by various factors including polar effects transmitted through the ring and steric effects .科学的研究の応用
Transport Properties in Silicone Membranes
A study utilized Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to explore the transport properties of benzoic acid ion-pairs/salts in silicone membranes. This research is relevant for understanding how benzoic acid derivatives, similar in structure to 2-(Butanoylamino)benzoic acid, interact with silicone-based materials, potentially impacting drug delivery systems and material science applications (Tantishaiyakul et al., 2004).
Pharmacokinetic Studies
The pharmacokinetics of Benzonatate, which is structurally related to this compound through its metabolite 4-(butylamino)benzoic acid, was investigated. This study provides insights into the metabolism and potential therapeutic implications of structurally similar compounds, enhancing our understanding of their behavior in human subjects (Man et al., 2019).
Antifungal and Antimicrobial Properties
Benzoic acid derivatives, including this compound, are noted for their antifungal and antimicrobial properties, making them valuable in drug industry applications. The formation of complexes with alpha cyclodextrin, enhancing delivery systems for pharmaceutical applications, exemplifies their practical utility in enhancing drug efficacy and stability (Dikmen, 2021).
Analytical Chemistry Applications
In the realm of analytical chemistry, derivatives of benzoic acid are employed as reagents for the detection of metals, demonstrating the versatility of these compounds in various scientific research contexts. The study involving o-(β-benzoylthiourido)benzoic acid as a reagent for osmium detection underscores the chemical utility of benzoic acid derivatives in developing analytical methodologies (Majumdar & Bhowal, 1966).
Biosynthesis in Plants and Bacteria
The biosynthesis of benzoic acid, a foundational block for various natural products, mirrors fatty acid β-oxidation, showcasing the biochemical pathways shared between eukaryotic and prokaryotic organisms. This research provides a molecular basis for understanding the production of benzoic acid and its derivatives in nature, potentially guiding the development of biosynthetic production methods for compounds like this compound (Hertweck et al., 2001).
Safety and Hazards
作用機序
Target of Action
It’s structurally similar to benzoic acid , which is known to have antimicrobial properties and is used as a food preservative . It’s also known to bind to amino acids, leading to their excretion and a decrease in ammonia levels
Mode of Action
Benzoic acid is known to bind to amino acids, leading to their excretion This could potentially result in changes in protein synthesis or other cellular processes
Biochemical Pathways
Benzoic acid, a structurally similar compound, is known to be involved in the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of individual phenolic compounds
Pharmacokinetics
Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid
Result of Action
Benzoic acid, a structurally similar compound, is known to have antimicrobial properties and is used as a food preservative . It’s also known to bind to amino acids, leading to their excretion and a decrease in ammonia levels
Action Environment
It’s known that environmental factors can influence the biosynthesis of phenolic compounds , which may include 2-(Butanoylamino)benzoic acid
生化学分析
Biochemical Properties
2-(Butanoylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme benzoic acid carboxyl methyltransferase, which catalyzes the methylation of benzoic acid derivatives . This interaction is crucial for the biosynthesis of volatile esters in plants. Additionally, this compound has been shown to interact with G protein-coupled receptors (GPCRs), specifically GPR35, influencing various physiological processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an agonist for GPR35, which is involved in inflammation, metabolic disorders, and cardiovascular diseases . The compound’s interaction with GPR35 can modulate β-arrestin recruitment and G protein-dependent signaling pathways, affecting cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist for GPR35, it binds to the receptor and induces conformational changes that activate downstream signaling pathways . This activation can lead to various cellular responses, including changes in gene expression and enzyme activity. Additionally, the compound’s interaction with benzoic acid carboxyl methyltransferase highlights its role in enzymatic methylation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the stability of benzoic acid derivatives, including this compound, can be affected by environmental conditions such as pH and temperature . Long-term exposure to the compound may lead to changes in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of benzoic acid derivatives can lead to toxic or adverse effects . For instance, in young pigs, supplementation with benzoic acid at high doses improved performance but also influenced jejunal digestive physiology and antioxidant capacity . These findings suggest that careful consideration of dosage is essential to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as phenylalanine ammonia lyase, which is crucial for the phenylpropanoid biosynthetic pathway . This pathway connects primary metabolism to secondary metabolism and plays a role in the biosynthesis of phenolic compounds. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its solubility and partition coefficient. Studies have shown that benzoic acid derivatives, including this compound, have varying solubility in different pH buffer solutions . This solubility affects their distribution within cells and tissues, influencing their localization and accumulation.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. For instance, benzoic acid carboxyl methyltransferase, an enzyme that interacts with this compound, is localized in the cytosol . This localization is crucial for the enzymatic methylation of benzoic acid derivatives. Additionally, the compound’s interaction with GPR35 suggests its involvement in membrane-associated signaling pathways .
特性
IUPAC Name |
2-(butanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-5-10(13)12-9-7-4-3-6-8(9)11(14)15/h3-4,6-7H,2,5H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMYEZSBFMJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286168 | |
| Record name | 2-(butanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6328-94-5 | |
| Record name | 2-[(1-Oxobutyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6328-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-butyryl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(butanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6328-94-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)











